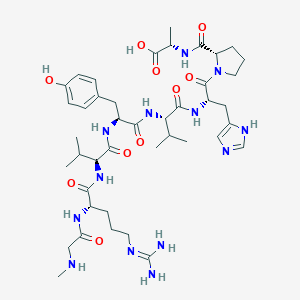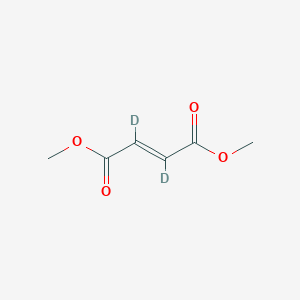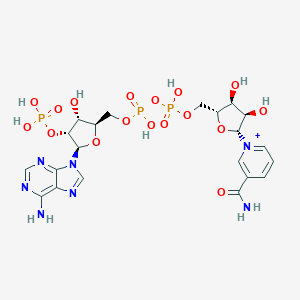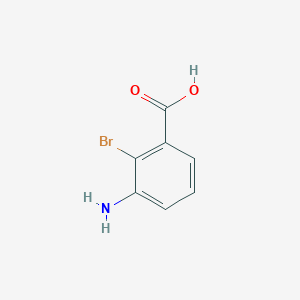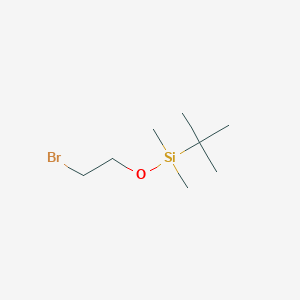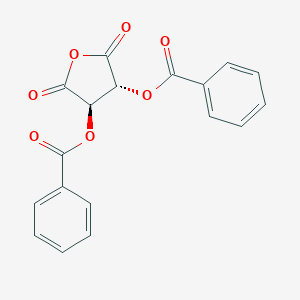
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
Vue d'ensemble
Description
Synthesis Analysis
The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, with 2,5-bis(hydroxymethyl)furan polymerized with various diacid ethyl esters to create novel furan polyesters . Another study reports the synthesis of cross-linked poly(ester amide)s through the polymerization of a 2,5-furandicarboxylic acid-based bis(2-oxazoline) with sebacic acid, demonstrating the potential for creating fully renewable polymeric materials . Additionally, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its metal complexes has been achieved, providing a method for creating furan-based ligands .
Molecular Structure Analysis
The molecular structures of the synthesized furan derivatives are characterized using various analytical techniques such as FTIR, NMR, MS, and elemental analysis. For instance, the structure of 2,5-bis(hydroxymethyl)furan-based polyesters was fully characterized to understand their physical properties . The X-ray crystal structures of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its dilithiated complex were reported, contributing to the understanding of the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions, including polymerization, branching reactions, and cyclization. The amide groups in 2,5-furandicarboxamide moieties participate in branching reactions with 2-oxazoline rings, influenced by intra-molecular hydrogen bonding . Chiral 2(5H)-furanone derivatives with bis-1,2,3-triazole structures were synthesized through a sequence of reactions including Michael addition-elimination and click chemistry . The reactivity of 4-benzoyl-5-phenyl-2,3-furandione with acetanilides has been investigated, leading to the formation of new heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical properties of furan-based polyesters are influenced by the number of methylene units in the dicarboxylic segments, as discussed in the enzymatic synthesis of biobased polyesters . The rate of branching reactions in the synthesis of cross-linked poly(ester amide)s can be enhanced by the addition of catalysts, affecting the curing times and properties of the resulting polymers . The electronic structures of reactants and products in the reactions involving 4-benzoyl-5-phenyl-2,3-furandione were investigated using computational methods, providing insights into the reactivity and stability of these compounds .
Applications De Recherche Scientifique
-
- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
- Methods of Application : These fungicides are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Results or Outcomes : Due to their particularly outstanding antibacterial properties, they have been effective in controlling a variety of plant diseases .
-
- Application : Magnetite nanoparticles (Fe3O4) have been used in environmental science for various applications, including oil spill collection .
- Methods of Application : The nanoparticles are synthesized and then applied to the area of the oil spill. The oil adheres to the nanoparticles, which can then be collected .
- Results or Outcomes : This method has been shown to be effective in collecting oil from spills, helping to mitigate environmental damage .
-
- Application : AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, is an AI model that predicts the structure and interactions of all of life’s molecules, including proteins, DNA, RNA, and ligands . It is expected to transform our understanding of the biological world and drug discovery .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : The model has shown at least a 50% improvement compared with existing prediction methods for the interactions of proteins with other molecule types . It has been used in areas including malaria vaccines, cancer treatments, and enzyme design .
-
- Application : A brain-reading device has been developed that can decode internal speech . This technology could one day allow people to talk using only their thoughts .
- Methods of Application : The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries . They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
- Results or Outcomes : The study was able to decode words spoken entirely internally, by recording signals from individual neurons in the brain in real time . This technology would be particularly useful for people that have no means of movement any more .
-
- Application : A project is underway that relates ecosystems with socio-technological systems (STS) in urban environments . It focuses on the development of more-than-human cities of the post-Anthropocene .
- Methods of Application : Through a prototypical urban intervention built from responsive wood, the project aims to support more-than-human edible and habitable landscapes on existing buildings .
- Results or Outcomes : This intervention supports urban connectivity for wild nature elements such as insects . The prototype includes elements that are often used in so-called insect hotels, pollinator gardens, and artificial intelligence (AI) monitoring systems for pollination .
-
- Application : “2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-” is a chemical compound that is available for purchase from chemical suppliers . While specific applications are not listed, such compounds are typically used in a variety of chemical reactions in both research and industrial settings .
- Methods of Application : The specific methods of application would depend on the particular reaction or process being carried out .
- Results or Outcomes : The outcomes would also depend on the specific use case .
Propriétés
IUPAC Name |
[(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKRMSPXYQFOT-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233092 | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- | |
CAS RN |
64339-95-3 | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



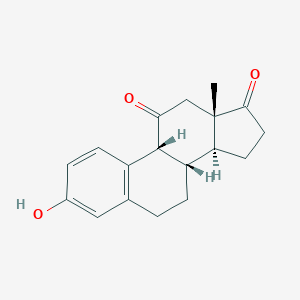
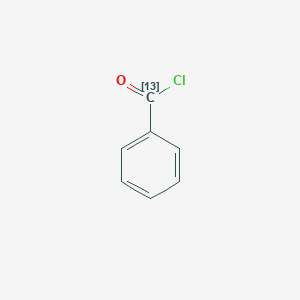

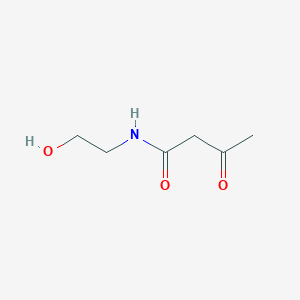
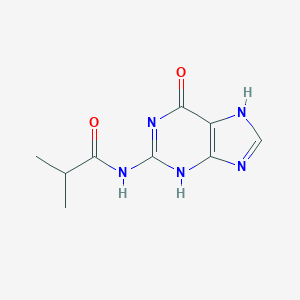
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)
